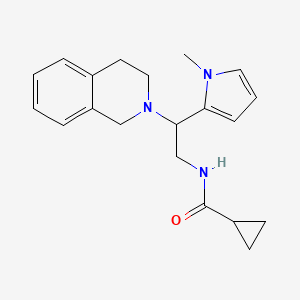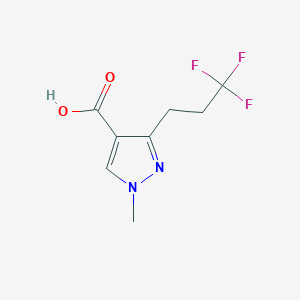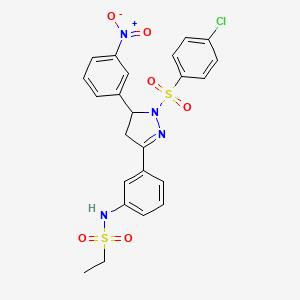
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Isoquinoline and Pyrrolidine Derivatives
Isoquinoline and pyrrolidine derivatives are pivotal in the development of novel organic compounds with potential therapeutic applications. Research highlights the synthesis of these derivatives through various chemical reactions, including cycloaddition and catalyzed reactions, which are fundamental in constructing complex molecular architectures with potential biological activities.
- Cycloaddition Reactions : The thermal behavior of 5-spirocyclopropaneisoxazolidines, derived from the cycloaddition of dihydroisoquinoline N-oxide and pyrroline N-oxide, demonstrates significant potential for creating indolizinone and benzindolizinone derivatives through different rearrangement processes (Zorn et al., 1999).
- Lewis Acid Catalyzed Reactions : Arylvinylidenecyclopropanes react with ethyl (arylimino)acetates in the presence of Lewis acid to selectively yield pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, indicating a versatile method for synthesizing these compounds depending on the electronic nature of the reactants (Lu & Shi, 2007).
Applications in Antibacterial and Anticancer Research
Compounds related to dihydroisoquinoline and pyrrolidine derivatives have been explored for their potential antibacterial and anticancer properties, demonstrating the importance of these chemical structures in developing new therapeutic agents.
- Antibacterial and Anticancer Evaluation : Synthesis of new 2-chloro-3-hetarylquinolines exhibits potent antibacterial activity against S. aureus and significant anticancer activity, showcasing the therapeutic potential of these derivatives (Bondock & Gieman, 2015).
Antihelminthic and Insecticidal Activity
The synthesis of specific dihydroisoquinoline derivatives has shown promising antihelminthic and insecticidal activities, highlighting their potential use in agricultural and pharmaceutical applications.
- Synthesis and Activity Evaluation : Cyclocondensation reactions leading to the formation of ethanoic acid amides have demonstrated greater activity than standard treatments, indicating their value in developing new antihelminthic and insecticidal agents (Surikova et al., 2017).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-11-4-7-18(22)19(13-21-20(24)16-8-9-16)23-12-10-15-5-2-3-6-17(15)14-23/h2-7,11,16,19H,8-10,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQKWUMINTYOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)
![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)


![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)




![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)
